molecular formula C9H14ClN3O B1398468 2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride CAS No. 1219964-66-5

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride

Cat. No.: B1398468
CAS No.: 1219964-66-5
M. Wt: 215.68 g/mol
InChI Key: SPIRLRHJYHAHFL-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylamino group and a pyridinylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride typically involves the reaction of 4-pyridinylmethylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyridinylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide
  • 1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one

Uniqueness

2-(Methylamino)-N-(4-pyridinylmethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-4-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-2-4-11-5-3-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRLRHJYHAHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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